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Compound of Interest

Compound Name: Nilotinib-13C,d3

Cat. No.: B12360319

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of Nilotinib-13C,d3, an isotopically labeled form of the tyrosine kinase inhibitor
Nilotinib. Given the limited publicly available data for this specific labeled compound, this guide
leverages extensive information on the parent compound, Nilotinib, to offer a robust profile. The
methodologies described herein are standard for the characterization of pharmaceutical
compounds and can be applied to Nilotinib-13C,d3.

Introduction

Nilotinib is a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of
chronic myeloid leukemia (CML).[1][2] It is a potent and selective inhibitor of the Bcr-Abl fusion
protein, the hallmark of CML.[2] Nilotinib-13C,d3 is a stable isotope-labeled version of
Nilotinib, incorporating one Carbon-13 atom and three deuterium atoms. Such labeled
compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies,
serving as internal standards for quantitative bioanalysis. Understanding the physicochemical
properties of Nilotinib-13C,d3 is crucial for its proper handling, formulation, and application in
research settings.

Core Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its
biopharmaceutical behavior. The following tables summarize the key properties of Nilotinib and,
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by extension, Nilotinib-13C,d3. It is important to note that while the isotopic labeling is not
expected to significantly alter these properties, minor variations may exist.

Table 1: General and Physical Properties of Nilotinib-13C,d3

Property Value

4-methyl-N-[3-(4-(methyl-d3)-1H-imidazol-1-
Chemical Name yI)-5-(trifluoromethyl)phenyl]-3-[[4-(3-
pyridinyl)-2-pyrimidinyllamino]benzamide, 13C

13C,D3-Nilotinib; Nilotinib-[13C,d3]; AMN107-

Synonyms 13C.d3

Molecular Formula C273CH19D3F3N-O

Molecular Weight 533.53 g/mol

CAS Number 1261398-62-2

Appearance White to slightly yellowish or slightly greenish-

yellow powder[3]

Table 2: Solubility Profile of Nilotinib

Solvent Solubility

) pH-dependent; soluble in acidic media,
Aqueous Media ) )
practically insoluble at pH = 4.5[4][5]

DMSO Soluble (50 mg/mL)[6][7]

Ethanol Sparingly soluble to very poorly soluble[4][6]
Methanol Sparingly soluble[4]

Acetonitrile Very slightly soluble[4]

n-Octanol Very slightly soluble[4]

Table 3: lonization and Partitioning Properties of Nilotinib
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Property Value
pKas 2.1[4]
pKaz 5.4[4]
LogD (n-octanol/0.1 N HCI) -1.1[4]

Biopharmaceutical Classification System (BCS) Class IV (Low Solubility, Low Permeability)[4][5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination
of physicochemical properties. The following sections describe the methodologies for key
experiments.

Solubility Determination

The equilibrium solubility of Nilotinib-13C,d3 can be determined using the shake-flask method,
a gold-standard technique.

Protocol:

Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8,
and 7.4) to mimic physiological conditions.

Sample Preparation: Add an excess amount of Nilotinib-13C,d3 to vials containing a known
volume of each buffer or solvent.

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient
period (e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Collection and Analysis: After equilibration, centrifuge the samples to separate the

undissolved solid. Collect an aliquot of the supernatant, dilute appropriately, and analyze the
concentration of the dissolved compound using a validated analytical method, such as High-
Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Data Reporting: Express the solubility as mg/mL or pg/mL.
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pKa Determination

The acid dissociation constants (pKa) can be determined by potentiometric titration or UV-
spectrophotometry.

Protocol (Potentiometric Titration):

o Sample Preparation: Dissolve an accurately weighed amount of Nilotinib-13C,d3 in a
suitable solvent mixture (e.g., water/methanol).

« Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCI) and a
strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

» Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa
values correspond to the pH at the half-equivalence points of the titration curve.

LogP/LogD Determination

The partition coefficient (LogP) or distribution coefficient (LogD) can be determined using the
shake-flask method with an n-octanol/water system.

Protocol:

o System Preparation: Pre-saturate n-octanol with the aqueous buffer of interest and vice
versa to ensure mutual miscibility.

o Sample Preparation: Prepare a stock solution of Nilotinib-13C,d3 in the aqueous buffer.

o Partitioning: Add a known volume of the stock solution to a vial containing a known volume of
pre-saturated n-octanol.

o Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow for
partitioning between the two phases, then centrifuge to separate the layers.

¢ Analysis: Determine the concentration of Nilotinib-13C,d3 in both the aqueous and n-
octanol phases using a suitable analytical method (e.g., HPLC-UV/MS).
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o Calculation: Calculate the LogD as the base-10 logarithm of the ratio of the concentration in
the n-octanol phase to the concentration in the aqueous phase.

Stability Assessment

Forced degradation studies are conducted to understand the chemical stability of the molecule
under various stress conditions.

Protocol:

» Stress Conditions: Expose solutions of Nilotinib-13C,d3 to the following conditions:

o

Acidic Hydrolysis: 0.1 M HCI at 60°C.

[¢]

Alkaline Hydrolysis: 0.1 M NaOH at 60°C.

[¢]

Oxidative Degradation: 3% H202 at room temperature.

[e]

Thermal Degradation: Heat solution at 60°C.

o

Photodegradation: Expose solution to UV light.
o Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

e Analysis: Analyze the samples using a stability-indicating HPLC method to separate the
parent compound from any degradation products.

o Data Evaluation: Quantify the amount of remaining parent compound and identify major
degradation products if possible.

Signaling Pathways and Mechanism of Action

Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase. The constitutively active Ber-Abl
protein drives the proliferation of leukemia cells through various downstream signaling
pathways. Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase domain, blocking its
activity and thereby inhibiting downstream signaling.[2]
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Caption: Mechanism of action of Nilotinib-13C,d3 in inhibiting Bcr-Abl signaling.

The diagram above illustrates how Nilotinib-13C,d3 inhibits the Bcr-Abl kinase, thereby
blocking downstream signaling pathways such as RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-
AKT-mTOR. This inhibition leads to a decrease in cell proliferation and survival, and the

induction of apoptosis in leukemic cells.

Experimental Workflow

The following diagram outlines a typical workflow for the physicochemical characterization of

Nilotinib-13C,d3.
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Caption: A generalized workflow for the physicochemical characterization of Nilotinib-13C,d3.

This workflow begins with the synthesis and purification of the isotopically labeled compound.
The purified material then undergoes a series of characterization experiments to determine its
solubility, pKa, LogP/LogD, and stability. Analytical techniques such as HPLC-UV/MS and NMR
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spectroscopy are employed for quantification and structural confirmation. The final step
involves data analysis and the compilation of a comprehensive technical report.

Conclusion

This technical guide provides a thorough overview of the essential physicochemical properties
of Nilotinib-13C,d3, primarily based on the data available for the parent compound, Nilotinib.
The presented tables offer a clear summary of quantitative data, while the detailed
experimental protocols provide a framework for the in-house characterization of this and other
similar compounds. The diagrams of the signaling pathway and experimental workflow serve to
visually articulate the compound's mechanism of action and the process of its characterization.
This guide is intended to be a valuable resource for researchers and scientists in the field of
drug development, facilitating a deeper understanding and more effective utilization of
Nilotinib-13C,d3 in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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